REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][C:3]=1[OH:10].[CH2:11](N(CC)CC)[CH3:12].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(Cl)(=O)C>C1(C)C(C)=CC=CC=1>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]2[N:1]=[C:11]([CH3:12])[O:10][C:3]=2[CH:4]=1 |f:2.3|
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C=C1C)Br)O
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Name
|
|
Quantity
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1.15 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
2.7 mmol
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
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0.55 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 3 d
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Duration
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3 d
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Type
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CUSTOM
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Details
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Subsequently the solvent is removed in vacuo
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Type
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ADDITION
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Details
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the residue is treated with 50 mL ethylacetate
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Type
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EXTRACTION
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Details
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The mixture is extracted twice with water
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Type
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EXTRACTION
|
Details
|
The combined aq. layers are extracted with ethylacetate
|
Type
|
CUSTOM
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Details
|
The combines organic layers are dried
|
Type
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CONCENTRATION
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Details
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concentrated
|
Name
|
|
Type
|
product
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Smiles
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BrC1=CC2=C(N=C(O2)C)C(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |